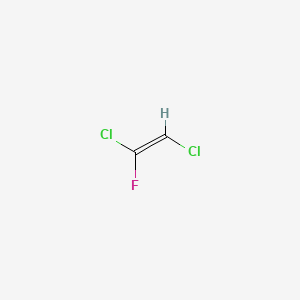

(E)-1,2-dichloro-1-fluoroethene

CAS No.: 430-58-0

Cat. No.: VC2476214

Molecular Formula: C2HCl2F

Molecular Weight: 114.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 430-58-0 |

|---|---|

| Molecular Formula | C2HCl2F |

| Molecular Weight | 114.93 g/mol |

| IUPAC Name | 1,2-dichloro-1-fluoroethene |

| Standard InChI | InChI=1S/C2HCl2F/c3-1-2(4)5/h1H |

| Standard InChI Key | LWDGFGTYBDRKHU-UHFFFAOYSA-N |

| Isomeric SMILES | C(=C(/F)\Cl)\Cl |

| SMILES | C(=C(F)Cl)Cl |

| Canonical SMILES | C(=C(F)Cl)Cl |

Introduction

(E)-1,2-dichloro-1-fluoroethene (CAS 430-58-0) is a halogenated alkene characterized by a carbon-carbon double bond substituted with one fluorine and two chlorine atoms. This stereoisomer exhibits distinct chemical reactivity and physical properties due to its unique electronic configuration and spatial arrangement. Below is a structured analysis of its properties, synthesis, toxicity, and research applications.

Molecular Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂HCl₂F | |

| Molecular Weight | 114.934 g/mol | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Boiling Point | 35.7 ± 20.0°C at 760 mmHg | |

| Flash Point | -35.7 ± 15.2°C |

The (E)-configuration places the fluorine and one chlorine atom on opposite sides of the double bond, while the second chlorine occupies the same side as the fluorine. This stereochemistry influences its reactivity in electrophilic additions and cross-coupling reactions .

Synthesis Methods

Industrial and laboratory synthesis routes for (E)-1,2-dichloro-1-fluoroethene involve halogenation of ethene derivatives under controlled conditions:

-

Direct Halogenation: Chlorine (Cl₂) and hydrogen fluoride (HF) are added to ethene in the presence of catalysts like FeCl₃ to control regioselectivity and stereospecificity .

-

Catalytic Dehydrohalogenation: Alternative methods involve dehydrohalogenation of saturated precursors (e.g., 1,2-dichloro-1-fluoroethane) using catalysts such as Cr₂O₃ or SrF₂, though these methods are less common due to lower yields .

Key Challenges:

-

Exothermic nature of halogenation requires precise temperature control.

-

Stereoselectivity is achieved through catalytic systems that stabilize the (E)-isomer .

Mechanistic Insights:

-

Electrophilic Reactivity: The compound undergoes electrophilic addition with nucleophiles, potentially forming reactive intermediates that modify biomolecules .

-

Metabolic Pathways: Similar halogenated alkenes (e.g., HCFC-141) are metabolized via cytochrome P450 enzymes, producing toxic byproducts like chlorofluoroacetic acid .

Research Findings and Applications

Catalytic Applications

Recent studies highlight its role in fluoropolymer synthesis:

-

Vinylidene Fluoride (VDF) Production: Catalytic pyrolysis of 1-chloro-1,1-difluoroethane (HCFC-142b) using SrF₂ catalysts achieves high VDF yields, though direct applications of (E)-1,2-dichloro-1-fluoroethene remain under investigation .

Biological Interactions

While direct toxicological data on this compound is sparse, analogous chlorofluoroalkenes demonstrate:

-

Hepatotoxicity: Elevated liver weights and serum enzyme levels in rodent models .

-

Nephrotoxicity: Kidney damage observed at high exposure levels .

Industrial and Environmental Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume